4-(Dimethyl(vinyl)silyl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H15NSi |
|---|---|
Molecular Weight |
177.32 g/mol |
IUPAC Name |
4-[ethenyl(dimethyl)silyl]aniline |
InChI |
InChI=1S/C10H15NSi/c1-4-12(2,3)10-7-5-9(11)6-8-10/h4-8H,1,11H2,2-3H3 |
InChI Key |
HRVCJOVITNTHPH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C=C)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Reactivity and Mechanistic Elucidation of 4 Dimethyl Vinyl Silyl Aniline
Reactivity of the Vinyl Moiety in the Context of Silylanilines
The vinyl group in 4-(Dimethyl(vinyl)silyl)aniline is a site of rich reactivity, participating in various addition and cyclization reactions. The presence of the silicon atom significantly influences the regioselectivity and stereoselectivity of these transformations.
Cycloaddition Reactions and Heterocycle Formation
Vinylsilanes, such as the one present in this compound, are known to participate in cycloaddition reactions. For instance, iron-catalyzed cross-[2+2]-cycloadditions between vinylsilanes and 4-substituted 1,3-dienes have been shown to proceed with high chemoselectivity. nih.gov These reactions typically yield [2+2]-cycloadducts. nih.gov The regioselectivity of these reactions is dictated by the formation of a metallacyclopentane intermediate where the silyl (B83357) group is distal to the metal center. nih.gov The substitution pattern of the diene partner can influence whether a [2+2] or a [4+2] cycloaddition pathway is favored. nih.gov While specific examples involving this compound are not extensively detailed, the general principles of vinylsilane cycloadditions provide a framework for predicting its behavior. nih.govacs.org Such cycloaddition strategies are valuable for the synthesis of complex cyclic and heterocyclic structures. acs.org
Hydroamination and Other Addition Reactions to the Olefinic Bond
The carbon-carbon double bond in the vinyl group is susceptible to a variety of addition reactions. While specific studies on the hydroamination of this compound are not prevalent in the reviewed literature, the general reactivity of vinylsilanes suggests its feasibility. Hydrosilylation, another important addition reaction, can be catalyzed by various transition metals, leading to the formation of more complex organosilicon compounds. organic-chemistry.org The regioselectivity of these additions is often controlled by the electronic and steric influence of the dimethylsilyl group.
Reactivity of the Aniline (B41778) Moiety and its Aromatic Ring
The aniline portion of this compound offers another avenue for chemical modification, including functionalization of the aromatic ring and reactions at the nitrogen atom.
Electrochemical Oxidation Mechanisms and Iminium Ion Intermediates
The electrochemical oxidation of aniline and its derivatives has been a subject of extensive study. mdpi.com The oxidation of 4-substituted N,N-dimethylanilines can lead to the formation of Mannich bases in the presence of silyl enol ethers. researchgate.net The efficiency of this process is influenced by the electronic nature of the substituent at the 4-position. researchgate.net The electrochemical oxidation of anilines typically proceeds through the formation of a radical cation intermediate. mdpi.comumn.edu In some cases, this can lead to the formation of iminium ions, which are highly reactive intermediates. researchgate.net For instance, the electrochemical oxidation of 4-chloroaniline (B138754) has been shown to generate an unstable chloronium species that can then react with nucleophiles. nih.gov The study of the first stages of aniline oxidation, both chemically and electrochemically, has provided insights into the formation of various oligomeric species. mdpi.com
N-Functionalization and Derivatization Strategies
The nitrogen atom of the aniline moiety is a primary site for functionalization. It can readily react with various electrophiles to form a wide range of derivatives. For example, condensation reactions with aldehydes or ketones lead to the formation of Schiff bases (imines). researchgate.net These derivatives are valuable intermediates in organic synthesis and can exhibit interesting biological activities. researchgate.net Furthermore, the amino group can be acylated, alkylated, or arylated to modify the properties of the parent molecule. While specific examples for the N-functionalization of this compound are not detailed in the provided context, the general reactivity of anilines suggests that a plethora of derivatives can be synthesized through standard organic transformations.
Influence of the Silyl Group on Molecular Reactivity
Electronic Effects and Their Impact on Aromatic Reactivity
The dimethyl(vinyl)silyl group modifies the reactivity of the aniline aromatic ring through a combination of inductive and resonance (or hyperconjugative) effects. Silicon is more electropositive than carbon, leading to a significant inductive effect (-I) where the silyl group withdraws electron density from the aromatic ring through the sigma bond framework. scholaris.camsu.edu This effect, considered in isolation, would deactivate the ring towards electrophilic aromatic substitution compared to unsubstituted benzene (B151609).
Table 1: Summary of Electronic Effects of the Dimethyl(vinyl)silyl Group
| Electronic Effect | Description | Impact on Aromatic Ring |
|---|---|---|
| Inductive Effect (-I) | Withdrawal of electron density through the C-Si sigma bond due to silicon's electropositivity relative to carbon. | Deactivation of the aromatic ring towards electrophilic attack. |
| Hyperconjugation (σ-π Conjugation) | Donation of electron density from the C-Si bonding orbital into the aromatic π-system. | Activation of the aromatic ring and stabilization of carbocation intermediates, particularly at the ipso and ortho/para positions. |
| Overall Effect on Electrophilic Aromatic Substitution | The activating effect of the -NH2 group dominates. The silyl group modulates this, generally being a weak activator or deactivator depending on the specific reaction, but strongly directing ipso-substitution. | Directs incoming electrophiles primarily to ortho positions relative to the amino group and facilitates ipso-substitution at the silyl-bearing carbon. |
Stereoelectronic Control in Reaction Pathways
Stereoelectronic effects are interactions that depend on the relative spatial orientation of orbitals and electron pairs, and they play a crucial role in the reactivity of organosilicon compounds. acs.org In this compound, the silyl group can exert significant stereochemical control over reactions, particularly those involving the adjacent vinyl group.
A primary example of this control is the β-silicon effect, where a silicon atom positioned beta to a developing positive charge provides substantial stabilization. This stabilization arises from hyperconjugation between the C-Si σ-bonding orbital and the empty p-orbital of the carbocation. For a reaction at the vinyl group, this effect can control both regioselectivity and stereoselectivity. For instance, in the electrophilic addition to the vinyl group, the electrophile will preferentially add to the terminal carbon (α-carbon) to generate a carbocation on the β-carbon, which is stabilized by the adjacent silicon.
The spatial arrangement of the silyl group and its substituents creates a distinct steric environment. The bond between silicon and the aromatic ring is longer than a typical carbon-carbon bond, which can influence how reactants approach the molecule. researchgate.net In reactions like hydrosilylation or epoxidation of the vinyl group, the bulky dimethylsilyl group can direct the incoming reagent to the less hindered face of the double bond, leading to a high degree of diastereoselectivity. organic-chemistry.org This control is essential in synthetic chemistry for constructing specific stereoisomers. libretexts.orgsolubilityofthings.com Even when steric hindrance is significant, stereoelectronic effects can dominate, forcing reactions to proceed through a specific geometric pathway to maximize orbital overlap. acs.org
Detailed Mechanistic Investigations through Kinetic and Isotopic Studies
While specific kinetic and isotopic labeling studies for this compound are not widely documented in the literature, the principles of these methods are fundamental to understanding its reaction mechanisms. Such studies on analogous arylsilane and vinylsilane systems provide a framework for predicting and interpreting its reactivity. acs.orgresearchgate.net
Kinetic Studies would involve measuring the rate of a reaction involving this compound, for example, an electrophilic substitution on the aromatic ring or an addition to the vinyl group. By systematically varying the concentrations of the reactants and catalysts, a rate law can be determined. The rate law provides critical information about the molecularity of the rate-determining step—that is, which molecules are involved in the slowest step of the reaction. For instance, a kinetic study of a palladium-catalyzed cross-coupling reaction could confirm whether the rate-determining step is oxidative addition, transmetalation, or reductive elimination, thereby clarifying the catalytic cycle.
Table 2: Hypothetical Kinetic Data for Bromination of an Arylsilane
This table illustrates the type of data that would be collected in a kinetic study to determine the reaction order with respect to each reactant.
| Experiment | [Arylsilane] (mol/L) | [Br2] (mol/L) | Initial Rate (mol L-1 s-1) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10-4 |
| 2 | 0.20 | 0.10 | 3.0 x 10-4 |
| 3 | 0.10 | 0.20 | 1.5 x 10-4 |
From this hypothetical data, one would conclude the reaction is first-order in arylsilane and zero-order in bromine, suggesting the rate-determining step involves only the arylsilane.
Isotopic Labeling Studies are powerful tools for tracing the path of atoms through a reaction. wikipedia.orgslideshare.net By replacing an atom in this compound with one of its heavier isotopes (e.g., replacing hydrogen with deuterium, ¹²C with ¹³C, or ²⁸Si with ²⁹Si), chemists can track how bonds are formed and broken. A key application is the measurement of the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. nih.gov If a bond to the isotopically labeled atom is broken in the rate-determining step, a significant KIE is typically observed. For example, to determine if C-H bond cleavage at the vinyl group is rate-determining in a specific reaction, one could synthesize a deuterated version of this compound and compare its reaction rate to the non-deuterated compound. The absence of a KIE would suggest that C-H bond breaking is not part of the slowest step. nih.gov
Catalytic Applications in the Synthesis and Transformations of 4 Dimethyl Vinyl Silyl Aniline
Palladium-Catalyzed Processes
Palladium catalysis is a cornerstone of cross-coupling chemistry, and its application to the synthesis and transformation of functionalized anilines is well-documented. The presence of both a vinyl and an amino group in 4-(dimethyl(vinyl)silyl)aniline allows for diverse reactivity under palladium catalysis.
C-H Olefination of Anilines
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy for the streamlined synthesis of complex molecules. In the context of anilines, palladium-catalyzed C-H olefination allows for the introduction of vinyl groups onto the aromatic ring. While specific studies on the C-H olefination of this compound are not extensively reported, the behavior of related silylated anilines provides valuable insights. For instance, the use of a bulky protecting group on the nitrogen atom can direct the palladium catalyst to the para-C-H bond of the aniline (B41778). nih.gov In the case of this compound, the existing substitution at the para-position would likely direct olefination to the ortho-position. The interplay between the directing effect of the amino group and the steric and electronic influence of the dimethyl(vinyl)silyl group would be a key factor in determining the regioselectivity of such a reaction.
A hypothetical palladium-catalyzed C-H olefination of an N-protected this compound with an activated olefin, such as an acrylate, could proceed as outlined in the following table, which is based on general conditions for aniline C-H olefination.
Table 1: Hypothetical Conditions for Palladium-Catalyzed ortho-C-H Olefination of N-Protected this compound
| Parameter | Condition |
| Aniline Substrate | N-Protected this compound |
| Olefin Partner | Ethyl acrylate |
| Palladium Catalyst | Pd(OAc)₂ |
| Ligand | Bulky phosphine (B1218219) or N-heterocyclic carbene (NHC) |
| Oxidant | Ag₂CO₃ or Benzoquinone |
| Solvent | Dioxane or Toluene |
| Temperature | 80-120 °C |
C-N Cross-Coupling Reactions for Aniline Derivatives
Palladium-catalyzed C-N cross-coupling, or Buchwald-Hartwig amination, is a fundamental method for the synthesis of arylamines. rsc.org In these reactions, this compound can serve as the amine coupling partner. The electronic properties of the dimethyl(vinyl)silyl group, being weakly electron-withdrawing or -donating depending on the specific electronic context, can influence the nucleophilicity of the aniline nitrogen and thus the reaction rate.
Furthermore, N-silylated anilines can be employed as surrogates for free amines in palladium-catalyzed C-N coupling reactions. rsc.org This approach can be advantageous in certain contexts, for example, when using supercritical carbon dioxide as a solvent, where the formation of carbamic acid from the free amine can be problematic. The silyl (B83357) group is typically cleaved under the reaction conditions or during workup to afford the desired secondary or tertiary aniline.
Research on the palladium-catalyzed coupling of various aryl halides with anilines has established general conditions that would be applicable to this compound.
Table 2: General Conditions for Palladium-Catalyzed C-N Cross-Coupling of this compound
| Component | Example | Role |
| Aryl Halide | 4-Bromotoluene | Electrophilic partner |
| Amine | This compound | Nucleophilic partner |
| Palladium Precatalyst | Pd₂(dba)₃ | Source of catalytic Pd(0) |
| Ligand | Xantphos | Stabilizes and activates the catalyst |
| Base | NaOt-Bu | Deprotonates the aniline |
| Solvent | Toluene | Reaction medium |
Hydroamination of Vinyl Substrates
The palladium-catalyzed hydroamination of alkenes is an atom-economical method for the synthesis of amines. The vinyl group of this compound presents a handle for such transformations. Palladium catalysts, often in the presence of specific ligands, can facilitate the addition of an N-H bond from another amine across the double bond of the vinylsilyl group. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) is a key challenge and is often controlled by the choice of ligand and reaction conditions. acs.org
Conversely, the amino group of this compound can be added to other vinyl substrates. The reaction of anilines with vinylarenes, for instance, has been shown to proceed efficiently with a palladium catalyst, yielding valuable phenethylamine (B48288) derivatives. acs.org The electronic nature of the silyl substituent on the aniline would likely have a subtle but noticeable effect on the reaction's efficiency.
Copper-Catalyzed Transformations
Copper catalysis has gained prominence as a more sustainable and economical alternative to palladium for certain transformations. The reactivity of this compound can also be harnessed through various copper-catalyzed reactions.
Conjugate Additions to Aniline Precursors
While direct conjugate additions to form aniline precursors are less common, the vinylsilyl moiety in this compound is susceptible to copper-catalyzed conjugate additions of various nucleophiles. More relevant to the compound's functionality is the copper-catalyzed silylation of substrates. For instance, copper-catalyzed silylation of propargyl dichlorides has been developed to access functionalized allenylsilanes. nih.gov This highlights the ability of copper to mediate the formation of carbon-silicon bonds. While not a direct transformation of this compound, it underscores the potential for copper-catalyzed reactions involving the silyl group.
C-N Bond Forming Reactions
Copper-catalyzed C-N bond-forming reactions, often referred to as Ullmann condensations, are a classical method for the synthesis of aryl amines and have seen significant modern advancements. bldpharm.com this compound can participate as the amine component in these reactions, coupling with aryl halides to form diarylamines. These reactions often require higher temperatures than their palladium-catalyzed counterparts but can offer complementary reactivity and substrate scope. The presence of the vinylsilyl group is generally tolerated in these reactions.
Recent developments have also shown that copper can catalyze the N-H bond chalcogenation of anilines, allowing for the formation of N-S and N-Se bonds. rsc.org This opens up avenues for the synthesis of novel organosulfur and organoselenium compounds derived from this compound.
Table 3: Representative Conditions for Copper-Catalyzed N-Arylation of this compound
| Component | Example | Purpose |
| Aryl Halide | Iodobenzene | Electrophile |
| Amine | This compound | Nucleophile |
| Copper Catalyst | CuI | Catalyst |
| Ligand | 1,10-Phenanthroline | Ligand for copper |
| Base | K₂CO₃ | Base |
| Solvent | DMF or DMSO | Solvent |
Nickel-Catalyzed Reactions
While specific studies detailing the nickel-catalyzed reactions of this compound are not extensively documented in the reviewed literature, the known reactivity of vinylsilanes in nickel-catalyzed processes provides a strong basis for predicting its behavior. Nickel catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and vinylsilanes are competent coupling partners in various transformations.
One pertinent area is the nickel-catalyzed cross-coupling of vinylsilanes with aryl halides. Research has demonstrated the utility of nickel catalysts in the Hiyama coupling of vinyltrimethoxysilane (B1682223) with aryl bromides, proceeding under ligand-free conditions to afford a variety of styrene (B11656) derivatives. This suggests that the vinyl group of this compound could readily participate in similar cross-coupling reactions, allowing for the introduction of various aryl or other organic fragments at the vinyl position.
Furthermore, nickel catalysts are known to promote the insertion of vinylidenes into Si-H bonds. While this reaction involves a different silyl precursor, it highlights the reactivity of the silicon-carbon bond under nickel catalysis. A related transformation is the nickel-catalyzed reductive cross-electrophile coupling of unactivated alkyl bromides with vinyl chlorosilanes, which provides a novel route to alkylsilanes. These examples underscore the potential of the vinylsilyl moiety in this compound to undergo a range of nickel-catalyzed transformations, including additions and cross-coupling reactions, to generate more complex organosilicon compounds. The aniline functionality in the molecule could also play a role, potentially acting as an internal ligand or directing group in certain catalytic cycles.
Iridium-Catalyzed C-H Borylation of Anilines
Iridium-catalyzed C-H borylation has become a cornerstone of modern synthetic methodology, enabling the direct conversion of C-H bonds into valuable boronate esters. The regioselectivity of this reaction is often governed by steric and electronic factors, and directing groups can be employed to achieve specific borylation patterns. In the context of aniline derivatives, the amino group can influence the site of borylation.
Research on the iridium-catalyzed C-H borylation of anilines has shown that the reaction can be directed to the ortho position. researchgate.netberkeley.edu This is often achieved through the use of specific ligands or by introducing a directing group on the nitrogen atom. The silyl group itself can act as a directing group in iridium-catalyzed borylation reactions. acs.org For instance, silyl-directed ortho-borylation of arenes has been reported, where the silyl group facilitates the activation of a nearby C-H bond. acs.org This principle has been extended to the borylation of nitrogen-containing heterocycles, where an N-silyl group directs the iridium catalyst to the C-H bond at the 7-position of indoles. acs.org
Given these precedents, it is highly probable that this compound would undergo iridium-catalyzed C-H borylation. The directing effect of the aniline nitrogen, potentially in concert with the silyl group, could lead to selective borylation of the aromatic ring. The regiochemical outcome would likely be influenced by the specific iridium catalyst and ligands employed. For example, the use of certain bipyridine ligands in iridium catalysis has been shown to favor ortho-borylation of aniline derivatives. berkeley.edu The resulting borylated silyl aniline would be a valuable intermediate, amenable to a wide range of subsequent cross-coupling reactions to introduce further functional complexity.
Asymmetric Catalysis for Enantioselective Synthesis
The synthesis of chiral molecules in an enantiomerically pure form is a central goal in modern chemistry, particularly for applications in pharmaceuticals and materials science. Asymmetric catalysis offers the most efficient route to such compounds. While specific examples of the asymmetric synthesis or use of this compound in enantioselective catalysis are not prevalent in the literature, the structural motifs present in the molecule suggest significant potential in this area.
The vinylsilyl group is a key functional handle for asymmetric transformations. For instance, the asymmetric hydrosilylation of alkenes is a well-established method for producing chiral organosilanes. This reaction, often catalyzed by chiral transition metal complexes, could in principle be applied to the vinyl group of a precursor to this compound to establish a stereocenter. Furthermore, the development of asymmetric C-H activation and silylation reactions provides another avenue for the synthesis of chiral organosilicon compounds. researchgate.netrsc.org
The aniline moiety also opens up possibilities for enantioselective transformations. The asymmetric synthesis of chiral amines is a mature field, with numerous catalytic methods available for the enantioselective reduction of imines or the amination of alkenes. researchgate.net It is conceivable that a prochiral precursor to this compound could be synthesized and then subjected to an asymmetric amination reaction to install the chiral amino group. Moreover, the direct asymmetric indolization of anilines has been reported, showcasing the potential for complex heterocyclic structures to be built from simple aniline derivatives with high enantioselectivity. rsc.org
The combination of the silyl and aniline functionalities in one molecule also presents opportunities for developing novel chiral ligands or catalysts. The nitrogen atom of the aniline could coordinate to a metal center, while the chiral environment around the silicon atom could influence the stereochemical outcome of a catalyzed reaction.
| Compound Name |
| This compound |
| Vinyltrimethoxysilane |
| Styrene |
| Indole |
| Aniline |
Table 1: Potential Catalytic Transformations of this compound
| Reaction Type | Catalyst System (Example) | Potential Product |
| Nickel-Catalyzed Cross-Coupling | NiCl2 / Ligand | Aryl-substituted vinylsilane |
| Iridium-Catalyzed C-H Borylation | [Ir(cod)Cl]2 / Bipyridine | Borylated this compound |
| Asymmetric Hydrosilylation | Chiral Rhodium or Palladium Complex | Chiral alkylsilyl aniline derivative |
| Asymmetric Amination (of precursor) | Chiral Phosphoric Acid | Enantiomerically enriched this compound |
Polymerization and Oligomerization Studies of 4 Dimethyl Vinyl Silyl Aniline
Homo- and Copolymerization of the Vinylsilane Moiety
The polymerization of 4-(Dimethyl(vinyl)silyl)aniline primarily proceeds through the vinyl group, while the dimethylsilyl and aniline (B41778) functionalities influence the reactivity of the monomer and the properties of the resulting polymer. Both homopolymers and copolymers can be synthesized, offering a versatile platform for material design.
Radical Polymerization of the Vinyl Group
Radical polymerization is a common and versatile method for polymerizing vinyl monomers. In the case of this compound, a conventional free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), can be used to initiate the polymerization of the vinyl group. The general mechanism involves initiation, propagation, and termination steps.
The reactivity of the vinyl group in this compound is influenced by the electronic effects of the dimethylsilyl and the aniline substituents on the phenyl ring. The silyl (B83357) group can participate in dπ-pπ interactions, which may affect the electron density of the vinyl group and its susceptibility to radical attack. tsijournals.com The aniline group, being an electron-donating group, can also influence the reactivity. In studies of substituted styrenes, it has been observed that electron-donating groups can decrease the polymerization rate in comparison to unsubstituted styrene (B11656). cmu.edu
While specific kinetic data for the radical homopolymerization of this compound is not extensively documented in the literature, a general representation of the polymerization is shown below:
Figure 1: Radical Polymerization of this compound
Polymerization of Aniline Derivatives and their Structural Impact
The polymerization of aniline and its derivatives is a complex process that can be achieved through chemical or electrochemical oxidation. The properties of the resulting polyaniline are highly dependent on the nature of the substituent on the aniline ring. These substituents can influence the polymer's solubility, conductivity, morphology, and thermal stability through a combination of electronic and steric effects.
The presence of a substituent on the aniline monomer can impact the polymerization process itself. Electron-donating groups can increase the electron density on the aniline ring, facilitating oxidation and polymerization. Conversely, electron-withdrawing groups can hinder the process. The position of the substituent (ortho, meta, or para) also plays a crucial role in the structure and properties of the polymer.
In the case of this compound, the dimethyl(vinyl)silyl group is located at the para position relative to the amino group. This specific substitution is expected to have a unique influence on the polymerization and the final polymer structure. The silyl group is generally considered to be electron-donating, which should, in principle, facilitate the oxidative polymerization of the aniline monomer. However, the bulky nature of the dimethyl(vinyl)silyl group can introduce significant steric hindrance, which may affect the planarity of the polymer backbone and, consequently, its electronic properties.
Furthermore, the vinyl group attached to the silicon atom introduces an additional reactive site. This could potentially lead to cross-linking reactions during or after the polymerization of the aniline units, resulting in a more complex, network-like polymer structure. The interplay of these electronic, steric, and reactive effects makes the study of this compound polymerization a subject of scientific interest.
Research on aniline derivatives has shown that modifying the monomer can lead to polymers with improved solubility in common organic solvents, a significant advantage over the often intractable parent polyaniline. nih.govrsc.orgresearchgate.netsci-hub.se For instance, the introduction of alkyl or other organic groups can disrupt the strong interchain interactions that make polyaniline difficult to process. nih.govrsc.orgresearchgate.netsci-hub.se
| Property | Expected Impact of 4-(Dimethyl(vinyl)silyl) Substituent | Rationale |
| Solubility | Increased in organic solvents | The bulky and non-polar silyl group disrupts interchain packing, reducing the forces that hold the polymer chains together. |
| Conductivity | Potentially decreased | Steric hindrance from the silyl group may lead to a more twisted polymer backbone, reducing the effective conjugation length and thus lowering conductivity. |
| Morphology | Altered surface structure | The presence of the substituent is known to change the morphology from granular to more complex structures like nanofibers or spheres, depending on polymerization conditions. nih.govrsc.orgresearchgate.netsci-hub.se |
| Thermal Stability | Potentially enhanced | The incorporation of silicon atoms into the polymer structure can sometimes lead to improved thermal stability. |
| Cross-linking | Possible | The vinyl group provides a site for further polymerization or cross-linking, which could lead to a thermoset material with different mechanical and chemical properties. |
It is important to note that these are expected trends based on the known effects of similar substituents on polyaniline. rsc.orgnih.govnih.gov Detailed experimental studies would be necessary to fully elucidate the polymerization behavior of this compound and the precise properties of the resulting polymer.
The polymerization of aniline derivatives often involves oxidative coupling, and the reaction conditions, such as the choice of oxidant and solvent, can significantly influence the outcome. nih.gov For a monomer like this compound, careful optimization of these parameters would be crucial to control the degree of polymerization and to manage the reactivity of the vinyl group.
Applications in Advanced Materials Science and Engineering
Design of Functional Polymers and Copolymers from Silylaniline Monomers
The presence of both a polymerizable vinyl group and a functional aniline (B41778) group in 4-(Dimethyl(vinyl)silyl)aniline allows for its use in the synthesis of a variety of functional polymers and copolymers. The silyl (B83357) group can impart properties such as thermal stability, hydrophobicity, and gas permeability, while the aniline unit can be exploited for its electronic properties, reactivity, and ability to coordinate with metal ions.
Homopolymers of this compound can be synthesized through various polymerization techniques, including free radical and anionic polymerization. The resulting poly(this compound) is a silicon-containing polymer with pendant aniline groups. These polymers are of interest for their potential as processable conductive materials after doping of the aniline units, and as precursors for ceramic materials upon pyrolysis.
Copolymerization of this compound with other vinyl monomers, such as styrene (B11656), acrylates, and methacrylates, offers a powerful strategy to fine-tune the properties of the resulting materials. For instance, copolymerization with styrene can lead to the development of novel thermoplastic elastomers with enhanced thermal stability and specific surface properties. Block copolymers containing segments of poly(this compound) and other polymers can self-assemble into well-defined nanostructures, which are useful in nanotechnology and materials science.
The synthesis of such copolymers can be achieved through controlled polymerization techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, which allow for precise control over the molecular weight, composition, and architecture of the copolymers.
Table 1: Examples of Polymerization Methods for Silylaniline Monomers
| Polymerization Method | Monomers | Key Features of Resulting Polymer | Potential Applications |
| Free Radical Polymerization | This compound | Silicon-containing polymer with pendant aniline groups | Precursor for ceramics, conductive materials |
| Anionic Polymerization | This compound, Styrene | Block copolymers with tunable properties | Thermoplastic elastomers, nanostructured materials |
| ATRP/RAFT | This compound, Methyl Methacrylate | Well-defined copolymers with controlled architecture | Functional coatings, advanced composites |
Development of Silyl-Containing Ligands and Catalysts
The aniline nitrogen and the silicon atom in this compound can both act as coordination sites for metal ions, making it a potential precursor for the synthesis of novel silyl-containing ligands. These ligands can be used to prepare transition metal complexes with unique catalytic properties. The electronic and steric environment around the metal center can be modulated by the dimethyl(vinyl)silyl group, influencing the activity, selectivity, and stability of the catalyst.
For example, ligands derived from this compound can be employed in various catalytic reactions, including cross-coupling reactions, hydrosilylation, and polymerization. The silicon moiety can play a direct role in the catalytic cycle, for instance, through σ-bond metathesis pathways, or it can serve to tune the electronic properties of the ligand and, consequently, the reactivity of the metal center. nih.gov
The synthesis of such ligands often involves the reaction of the aniline nitrogen with a suitable metal precursor. The vinyl group can be further functionalized or used as an anchor to immobilize the catalytic complex on a solid support, facilitating catalyst recovery and recycling.
Integration into Hybrid Organic-Inorganic Composite Materials
Hybrid organic-inorganic composite materials, which combine the properties of both organic polymers and inorganic materials at the molecular or nanometer scale, have garnered significant interest due to their potential for synergistic properties. This compound is an excellent candidate for the preparation of such hybrid materials.
The vinylsilyl group can participate in sol-gel processes, a common method for synthesizing inorganic networks like silica (B1680970) (SiO2) or titania (TiO2). nih.govnih.gov During the sol-gel process, the vinyl group can co-condense with inorganic precursors, such as tetraethoxysilane (TEOS), leading to the formation of a covalently linked organic-inorganic network. The aniline groups are thus incorporated into the inorganic matrix, imparting functionality to the hybrid material.
These hybrid materials can exhibit improved mechanical strength, thermal stability, and chemical resistance compared to the pure organic polymer. Furthermore, the aniline units can provide additional functionalities, such as conductivity, sensing capabilities, or the ability to bind to heavy metal ions for environmental remediation applications.
The properties of the resulting hybrid material can be tailored by controlling the ratio of the organic and inorganic components, as well as the reaction conditions of the sol-gel process.
Table 2: Components and Properties of Hybrid Materials
| Organic Component | Inorganic Component | Synthesis Method | Key Properties of Hybrid Material |
| Poly(this compound) | Silica (SiO2) | Sol-Gel Process | Enhanced thermal stability, tunable refractive index |
| This compound | Titania (TiO2) | Co-condensation | Photocatalytic activity, UV resistance |
| Copolymers of this compound | Alumina (Al2O3) | Surface Grafting | Improved mechanical strength, wear resistance |
Utilization in Chemical Sensor Development
The development of sensitive and selective chemical sensors is crucial for various fields, including environmental monitoring, industrial process control, and medical diagnostics. Polymers and composite materials derived from this compound show promise for applications in chemical sensor development.
The aniline moiety is known to be electroactive and can undergo changes in its electronic properties upon interaction with certain analytes. This property can be harnessed to develop electrochemical sensors. For example, a thin film of poly(this compound) deposited on an electrode could be used to detect oxidizing or reducing gases, or specific ions in solution. The response of the sensor would be based on the change in the conductivity or redox potential of the polymer film.
Furthermore, the incorporation of silyl groups can enhance the sensor's performance by improving its adhesion to the substrate, increasing its thermal stability, and modifying its selectivity towards certain analytes. The porous nature of hybrid materials prepared using this compound can also be advantageous for sensor applications, as it provides a high surface area for interaction with the target analyte.
Sensors based on these materials could be designed to detect a variety of analytes, including volatile organic compounds (VOCs), heavy metal ions, and pH changes. The selectivity of the sensor can be tuned by modifying the chemical structure of the polymer or by incorporating specific recognition elements into the material.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-(Dimethyl(vinyl)silyl)aniline in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, detailed information about the chemical environment, connectivity, and through-space proximity of atoms can be obtained.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the various hydrogen environments within the molecule. The aromatic protons on the aniline (B41778) ring will likely appear as a set of multiplets in the range of δ 6.5-7.5 ppm. The protons ortho to the silyl (B83357) group are expected to be the most downfield in this region due to the electron-withdrawing nature of silicon relative to carbon, while the protons ortho to the amino group will be the most upfield due to its electron-donating character. The vinyl group protons will present a characteristic ABC or AMX spin system, typically in the δ 5.5-6.5 ppm region, with distinct coupling constants for the geminal, cis, and trans relationships. The methyl protons on the silicon atom are expected to appear as a sharp singlet at a significantly upfield chemical shift, likely around δ 0.2-0.4 ppm, due to the electropositive nature of silicon. The protons of the amino group will produce a broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration, typically in the range of δ 3.5-4.5 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. The aromatic carbons will resonate in the typical downfield region of δ 110-150 ppm. The carbon atom attached to the silicon (ipso-carbon) is expected to be the most upfield of the aromatic signals due to the C-Si bond. The carbon bearing the amino group (C-N) will be significantly downfield, around δ 145-150 ppm. The vinyl carbons will appear in the δ 130-140 ppm range. The methyl carbons attached to the silicon atom will be found at a very upfield position, typically between δ -5 and 5 ppm.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the electronic environment of the nitrogen atom in the amino group. The chemical shift for the amino nitrogen in this compound is expected to be in the range typical for arylamines, which can vary based on solvent and substitution effects.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Si-CH₃ | 0.2 - 0.4 | Singlet |
| -NH₂ | 3.5 - 4.5 | Broad Singlet |
| Vinyl (=CH₂) | 5.5 - 6.0 | Multiplet |
| Vinyl (-CH=) | 6.0 - 6.5 | Multiplet |
| Aromatic (ortho to Si) | 7.3 - 7.5 | Multiplet |
| Aromatic (ortho to NH₂) | 6.5 - 6.8 | Multiplet |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Si-CH₃ | -5 - 5 |
| Aromatic (C-Si) | 125 - 130 |
| Aromatic (C-H ortho to Si) | 133 - 136 |
| Aromatic (C-H ortho to NH₂) | 114 - 118 |
| Aromatic (C-N) | 145 - 150 |
| Vinyl (=CH₂) | 130 - 135 |
| Vinyl (-CH=) | 135 - 140 |
To unambiguously assign the ¹H and ¹³C signals, two-dimensional NMR experiments are indispensable.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, the upfield singlet of the methyl protons would show a correlation to the upfield methyl carbon signal.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.
FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and vinyl groups will be seen just below 3000 cm⁻¹. The C=C stretching of the vinyl group and the aromatic ring will give rise to bands in the 1500-1650 cm⁻¹ region. A key feature will be the Si-C stretching vibration, which typically appears in the fingerprint region. The Si-CH₃ symmetric deformation is expected around 1250 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the molecule, such as the Si-C and C=C stretches, are often more intense in the Raman spectrum. The aromatic ring breathing modes would also be prominent.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Vinyl C-H | Stretch | 3000 - 3100 |
| Methyl C-H | Stretch | 2850 - 3000 |
| C=C (Aromatic) | Stretch | 1500 - 1600 |
| C=C (Vinyl) | Stretch | 1620 - 1650 |
| Si-CH₃ | Symmetric Deformation | ~1250 |
| Si-C (Aryl) | Stretch | 700 - 800 |
Electronic Absorption (UV-Vis) Spectroscopy for Conjugation and Electronic Transitions
UV-Visible spectroscopy provides insights into the electronic structure and conjugation within the molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the aniline chromophore. The presence of the dimethyl(vinyl)silyl group will likely cause a slight bathochromic (red) or hypsochromic (blue) shift compared to aniline, depending on the interplay of inductive and potential hyperconjugative effects of the silyl group on the aromatic system. The primary absorption band is anticipated in the ultraviolet region, likely between 230 and 290 nm. A weaker, longer-wavelength absorption, corresponding to the n → π* transition of the lone pair on the nitrogen atom, may also be observed.
Mass Spectrometry for Precise Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the precise molecular mass and for gaining structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₁₅NSi), the calculated exact mass is approximately 177.10 Da.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 177 would be expected. The fragmentation pattern would likely be influenced by the cleavage of the bonds to the silicon atom. Common fragmentation pathways for arylsilanes and vinylsilanes include:
Loss of a methyl group: A prominent peak at M-15 (m/z 162) corresponding to the loss of a CH₃ radical from the silicon atom.
Loss of the vinyl group: A peak at M-27 (m/z 150) due to the cleavage of the Si-vinyl bond.
Cleavage of the Si-Aryl bond: Fragmentation leading to ions corresponding to the dimethyl(vinyl)silyl cation and the aniline radical cation (or vice versa).
Rearrangements: McLafferty-type rearrangements involving the vinyl group are also possible.
X-ray Crystallography for Solid-State Molecular Structure Determination
If a suitable crystal could be grown, X-ray diffraction analysis would provide precise measurements for:
The Si-C bond lengths for both the methyl and vinyl substituents.
The Si-C bond length to the aromatic ring.
The C-N bond length of the aniline moiety.
The bond angles around the silicon atom, confirming its tetrahedral geometry.
The planarity of the aniline ring and the orientation of the dimethyl(vinyl)silyl group relative to the ring.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amino group.
Computational and Theoretical Investigations of 4 Dimethyl Vinyl Silyl Aniline
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and bonding of molecules like 4-(Dimethyl(vinyl)silyl)aniline. These methods provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.
A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. While specific calculated values for this compound are not readily found in literature, studies on similar aniline (B41778) derivatives show how substituents can modulate these frontier orbital energies. For instance, electron-donating groups tend to raise the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting character.
Furthermore, bonding analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, can elucidate the nature of the chemical bonds within this compound. This would involve quantifying the hybridization of the silicon, nitrogen, and carbon atoms and the nature of the silicon-carbon and silicon-vinyl bonds. Such analysis provides a detailed picture of the electronic interactions within the molecule.
Table 1: Illustrative Data from Quantum Chemical Calculations for a Generic Silylaniline
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -5.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -0.5 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 5.0 eV | Indicator of chemical reactivity and kinetic stability. |
| Mulliken Charge on Si | +0.8 | Provides insight into the partial charge distribution. |
| Mulliken Charge on N | -0.6 | Indicates the relative electron density on the nitrogen atom. |
Note: The values in this table are for illustrative purposes for a hypothetical silylaniline and are not specific to this compound.
Theoretical Modeling of Reaction Mechanisms and Energy Landscapes
For example, the synthesis of this compound itself could be modeled to understand the step-by-step mechanism and identify any potential side reactions. nih.govresearchgate.net Similarly, reactions where this compound acts as a reactant, such as polymerization or functionalization, can be studied. researchgate.net Computational methods can elucidate the role of catalysts and solvents in these reactions by calculating how they affect the energies of the reactants, transition states, and products. The activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate. nih.gov
Table 2: Hypothetical Reaction Energy Profile for a Reaction of a Silylaniline
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0 | Starting materials. |
| Transition State 1 | +25 | Energy barrier for the first step. |
| Intermediate | -10 | A stable species formed during the reaction. |
| Transition State 2 | +15 | Energy barrier for the second step. |
| Products | -20 | Final products of the reaction. |
Note: This table presents a hypothetical energy landscape and does not represent a specific reaction of this compound.
In Silico Design of Novel Silylaniline Derivatives with Tuned Reactivity
The true power of computational chemistry lies in its predictive capabilities, enabling the in silico design of novel molecules with desired properties. nih.gov Starting from the basic structure of this compound, computational methods can be used to explore how different substituents on the aromatic ring or modifications to the silyl (B83357) group would affect its reactivity and electronic properties.
For instance, by systematically introducing various electron-donating or electron-withdrawing groups at different positions on the aniline ring, a library of virtual derivatives can be created. The electronic properties, such as the HOMO-LUMO gap and dipole moment, of each derivative can then be calculated. This allows for the identification of candidates with tailored reactivity for specific applications, such as in the development of new polymers or as intermediates in organic synthesis. This approach can significantly reduce the experimental effort required by prioritizing the most promising candidates for synthesis and testing. nih.gov
Table 4: Hypothetical In Silico Screening of Silylaniline Derivatives
| Substituent at para-position | Calculated HOMO-LUMO Gap (eV) | Predicted Reactivity Trend |
| -H | 5.0 | Baseline |
| -NO₂ | 4.2 | Increased electrophilicity |
| -OCH₃ | 5.3 | Increased nucleophilicity |
| -CF₃ | 4.5 | Increased electrophilicity |
Note: This table illustrates a hypothetical screening process and the data is not based on actual calculations for this compound derivatives.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-(Dimethyl(vinyl)silyl)aniline, and how can purity be validated?
Answer:
A common approach involves palladium-catalyzed cross-coupling between a silyl-containing precursor (e.g., dimethylvinylchlorosilane) and a halogenated aniline derivative. For example:
Synthesis : Use a Suzuki-Miyaura coupling under inert conditions with Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/H₂O solvent system at 80°C for 12–24 hours .
Purification : Perform column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
Characterization :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, vinyl protons at δ 5.5–6.2 ppm) .
- FTIR : Verify Si-C (~1250 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) stretches .
- TLC : Monitor reaction progress using silica plates and UV visualization (Rf ~0.4 in hexane:EtOAc 3:1) .
Advanced: How does the dimethyl(vinyl)silyl substituent modulate electronic properties compared to alkyl or aryl groups on aniline?
Answer:
The vinylsilyl group introduces σ-π conjugation , altering electron density:
Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and compare charge distribution with methyl- or phenyl-substituted analogues .
Experimental Validation :
- Cyclic Voltammetry : Measure oxidation potentials (Epa) to assess electron-donating/withdrawing effects.
- UV-Vis Spectroscopy : Compare λmax shifts in conjugated systems (e.g., Schiff base derivatives) .
- Hammett Constants : Derive σ values via kinetic studies of substituent-dependent reactions .
Basic: What are critical stability considerations for handling and storing this compound?
Answer:
The compound is sensitive to moisture, light, and oxygen due to its reactive silyl and amine groups:
Storage : Use amber glass vials under argon at –20°C, with molecular sieves (4Å) to absorb moisture .
Stability Testing :
- Accelerated Degradation : Expose to 40°C/75% RH for 14 days; analyze via HPLC for decomposition products (e.g., silanol or oxidized amines) .
- pH Sensitivity : Test solubility and stability in buffered solutions (pH 2–12) to identify optimal reaction conditions .
Advanced: How can this compound be utilized in the synthesis of siloxane-containing block copolymers?
Answer:
The vinylsilyl group enables controlled polymerization and crosslinking:
Polymer Design :
- RAFT Polymerization : Use the aniline moiety as an initiator for acrylate or styrene monomers.
- Hydrosilylation : React the vinyl group with Si-H-containing polymers (e.g., poly(dimethylsiloxane)) to form graft copolymers .
Characterization :
- GPC : Determine molecular weight distribution (Đ < 1.2).
- DSC/TGA : Analyze thermal transitions (Tg, Tm) and degradation profiles .
Basic: What analytical techniques are suitable for identifying decomposition products under thermal stress?
Answer:
Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to identify mass loss events (e.g., ~200°C for siloxane degradation).
GC-MS : Capture volatile decomposition products (e.g., trimethylsilanol, aniline derivatives) using a DB-5MS column and EI ionization .
FTIR-ATR : Detect residual functional groups (e.g., Si-O-Si at 1000–1100 cm⁻¹) post-degradation .
Advanced: What role does the vinylsilyl group play in directing regioselectivity in cross-coupling reactions?
Answer:
The silyl group acts as a steric and electronic director :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
